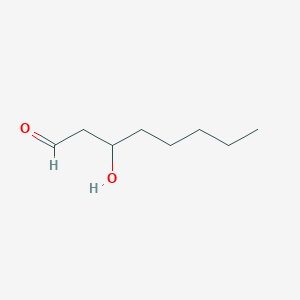
3-Hydroxyoctanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyoctanal is an organic compound with the molecular formula C8H16O2 It is classified as a hydroxy aldehyde, featuring both an aldehyde and a hydroxyl functional group
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanal can be synthesized through several methods. One common approach involves the aldol condensation reaction, where an aldehyde undergoes self-condensation in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction of octanal with a base such as sodium hydroxide can yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
化学反応の分析
Types of Reactions: 3-Hydroxyoctanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of octanoic acid.
Reduction: The aldehyde group can be reduced to form 3-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) in sulfuric acid (H2SO4) can oxidize this compound to octanoic acid.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.
Substitution Reagents: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed:
Oxidation: Octanoic acid
Reduction: 3-Hydroxyoctanol
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学的研究の応用
3-Hydroxyoctanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It may be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-hydroxyoctanal involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
3-Hydroxybutanal: Another hydroxy aldehyde with a shorter carbon chain.
Hydroxycitronellal: A similar compound used in fragrances and flavors.
Comparison:
Chain Length: 3-Hydroxyoctanal has a longer carbon chain compared to 3-hydroxybutanal, which can influence its physical properties and reactivity.
Applications: While 3-hydroxybutanal is commonly used in organic synthesis, this compound’s longer chain makes it more suitable for applications in fragrances and flavors, similar to hydroxycitronellal.
特性
CAS番号 |
96189-01-4 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
3-hydroxyoctanal |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3 |
InChIキー |
ZFLQRMNQASYFSB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
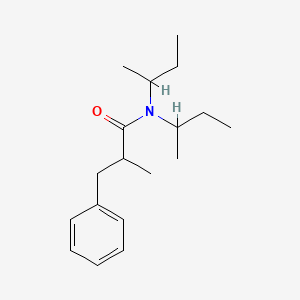
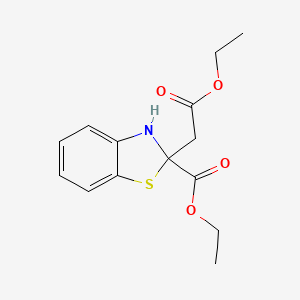
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
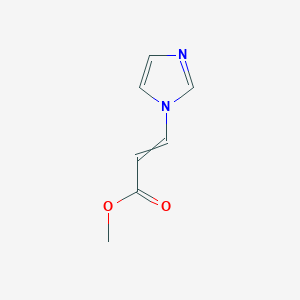
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
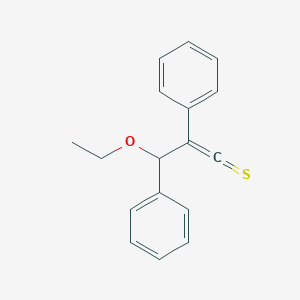
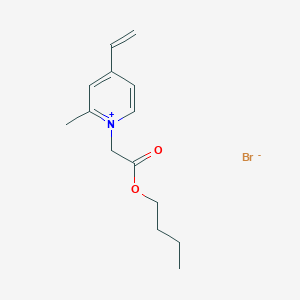
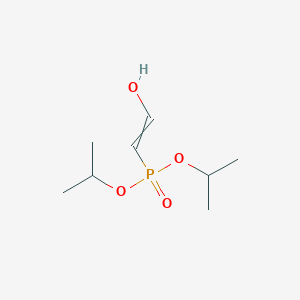
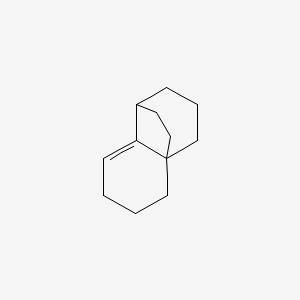
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)
